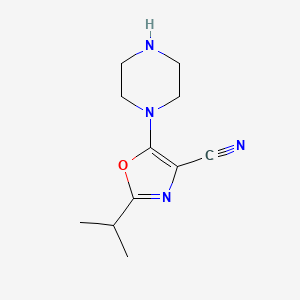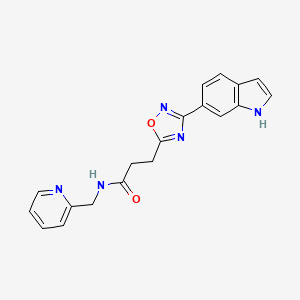![molecular formula C18H18N4O6S B12169436 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B12169436.png)
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2,1,3-苯并恶二唑-4-磺酰基)氨基]乙基}-3,4-二氢-2H-1,5-苯并二氧七环-7-甲酰胺是一种复杂的化合物,因其独特的结构性质以及在各科学领域中的潜在应用而闻名。该化合物具有苯并恶二唑部分,常与荧光特性相关,使其在生化分析和成像中具有应用价值。
准备方法
合成路线和反应条件
N-{2-[(2,1,3-苯并恶二唑-4-磺酰基)氨基]乙基}-3,4-二氢-2H-1,5-苯并二氧七环-7-甲酰胺的合成通常涉及多个步骤:
苯并恶二唑部分的形成: 此步骤涉及在促进苯并恶二唑环形成的条件下,使合适的起始材料发生反应。
磺酰基的连接: 然后使苯并恶二唑中间体与磺酰氯反应,引入磺酰基。
与苯并二氧七环甲酰胺的偶联: 最后一步涉及在促进酰胺键形成的条件下,将磺酰化的苯并恶二唑与苯并二氧七环甲酰胺偶联。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线进行优化,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术以及绿色化学原理。
化学反应分析
反应类型
N-{2-[(2,1,3-苯并恶二唑-4-磺酰基)氨基]乙基}-3,4-二氢-2H-1,5-苯并二氧七环-7-甲酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,以引入额外的官能团或修饰现有官能团。
还原: 还原反应可用于改变分子中某些原子的氧化态。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化锂铝或硼氢化钠等还原剂。
取代: 取代反应的条件差异很大,但通常涉及使用催化剂或特定溶剂来促进反应。
主要生成物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成砜衍生物,而还原可能生成磺酰胺。
科学研究应用
N-{2-[(2,1,3-苯并恶二唑-4-磺酰基)氨基]乙基}-3,4-二氢-2H-1,5-苯并二氧七环-7-甲酰胺在科学研究中有多种应用:
化学: 用作各种化学分析中的荧光探针。
生物学: 在成像研究中用于追踪细胞水平的生物过程。
工业: 用于开发具有特定光学性质的先进材料。
作用机制
N-{2-[(2,1,3-苯并恶二唑-4-磺酰基)氨基]乙基}-3,4-二氢-2H-1,5-苯并二氧七环-7-甲酰胺的作用机制涉及其与特定分子靶标的相互作用。已知苯并恶二唑部分与蛋白质和核酸相互作用,使其在生化分析中具有应用价值。磺酰基可以增强化合物与某些靶标的结合亲和力,而苯并二氧七环甲酰胺结构提供了稳定性和特异性。
相似化合物的比较
类似化合物
N-{2-[(2,1,3-苯并恶二唑-4-磺酰基)氨基]乙基}联苯-4-甲酰胺: 与苯并恶二唑和磺酰基基团共享,但在核心结构上有所不同。
N-{2-[(2,1,3-苯并恶二唑-4-磺酰基)氨基]乙基}-1,3-苯并二氧戊环-5-甲酰胺: 结构相似,但核心环系不同。
独特性
N-{2-[(2,1,3-苯并恶二唑-4-磺酰基)氨基]乙基}-3,4-二氢-2H-1,5-苯并二氧七环-7-甲酰胺的独特之处在于它将苯并恶二唑部分与苯并二氧七环甲酰胺结构相结合。这种组合赋予了其他类似化合物所没有的特定荧光特性和结合亲和力 .
属性
分子式 |
C18H18N4O6S |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H18N4O6S/c23-18(12-5-6-14-15(11-12)27-10-2-9-26-14)19-7-8-20-29(24,25)16-4-1-3-13-17(16)22-28-21-13/h1,3-6,11,20H,2,7-10H2,(H,19,23) |
InChI 键 |
YWEWGTVPWSQTJY-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B12169364.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12169371.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169376.png)
![N-(1H-indol-6-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12169377.png)
![N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide](/img/structure/B12169385.png)
![methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12169388.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12169398.png)
![1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B12169401.png)

![N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12169410.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12169419.png)
![1-amino-N-(4-ethoxyphenyl)-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12169424.png)

